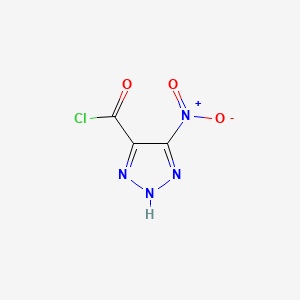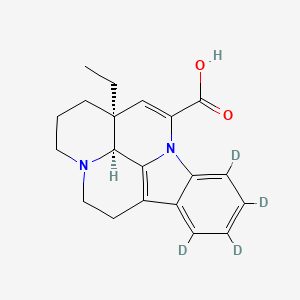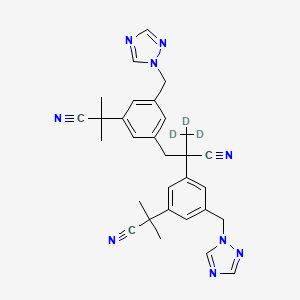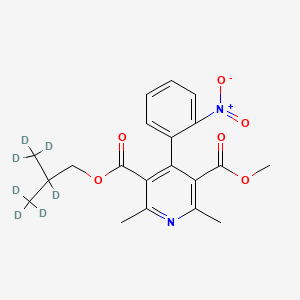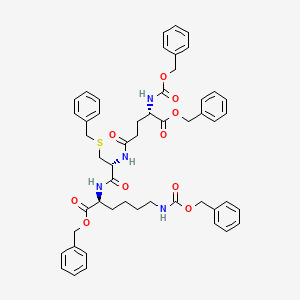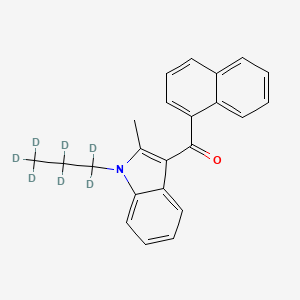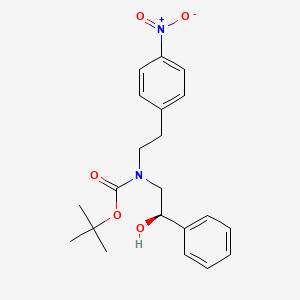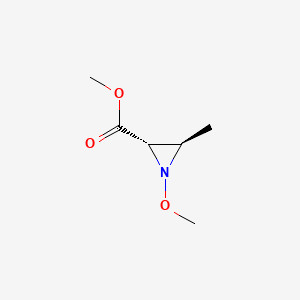
Thiazol-5-ylmethyl N-((1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2S)-3-methyl-2-(methylcarbamoylamino)butanoyl)amino)-5-phenyl-pentyl)carbamate
Übersicht
Beschreibung
Thiazol-5-ylmethyl N-((1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2S)-3-methyl-2-(methylcarbamoylamino)butanoyl)amino)-5-phenyl-pentyl)carbamate, also known as Thiazol-5-ylmethyl N-((1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2S)-3-methyl-2-(methylcarbamoylamino)butanoyl)amino)-5-phenyl-pentyl)carbamate, is a useful research compound. Its molecular formula is C30H39N5O5S and its molecular weight is 581.732. The purity is usually 95%.
BenchChem offers high-quality Thiazol-5-ylmethyl N-((1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2S)-3-methyl-2-(methylcarbamoylamino)butanoyl)amino)-5-phenyl-pentyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazol-5-ylmethyl N-((1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2S)-3-methyl-2-(methylcarbamoylamino)butanoyl)amino)-5-phenyl-pentyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Properties
The compound shows promising results in the field of cancer research and antimicrobial activities. Notably, a series of benzo[d]thiazolyl substituted-2-quinolone hybrids, closely related to the chemical structure , demonstrated significant anticancer activity. These compounds were particularly effective against MCF-7 and WRL68 cancer cells, with some displaying prominent and conserved binding interactions against target enzymes like EGFR tyrosine kinase. Additionally, certain compounds showed notable in vitro antibacterial activity, especially against Gram-negative bacteria like E. coli (Bolakatti et al., 2020).
Synthesis and Characterization
Extensive studies on the synthesis, characterization, and biological screening of thiazole derivatives have been conducted. These compounds are known for their diverse chemical activity and a wide range of biological activities, including antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory effects. Various substituted thiazole carboxamides have been synthesized and subjected to microbial screening, showing effectiveness against both Gram-positive and Gram-negative bacteria (Mhaske et al., 2011).
Antimicrobial Effects
A series of compounds, including 2-phenylamino-thiazole derivatives, were synthesized and characterized. These substances underwent screening for antimicrobial activity against bacterial and fungal strains, with some exhibiting more potency than reference drugs, particularly against Gram-positive bacterial strains. This indicates the potential of thiazol-5-ylmethyl derivatives in developing new antimicrobial agents (Bikobo et al., 2017).
Pharmaceutical Enhancers
In the realm of pharmacology, derivatives of benzoxazole and benzothiazole, structurally similar to thiazol-5-ylmethyl derivatives, have been identified for their potent inhibitory properties on CYP3A4, an enzyme crucial for drug metabolism. These compounds were recognized for their potential as pharmacokinetic enhancers of HIV protease inhibitors, presenting an avenue for enhancing drug efficacy and stability (Jonckers et al., 2012).
Wirkmechanismus
Target of Action
Ritonavir metabolite M11, also known as Des(isopropylthiazolyl) Ritonavir, primarily targets the Cytochrome P450 3A4 (CYP3A4) enzyme . CYP3A4 is a crucial enzyme involved in the metabolism of a wide range of endogenous and xenobiotic substances, including hormones, bile acids, sterols, and many drugs .
Mode of Action
Ritonavir metabolite M11 acts as a potent CYP3A4 inhibitor . It interferes with the metabolic activity of CYP3A4, leading to changes in the pharmacokinetics of drugs metabolized by this enzyme . The exact mechanism of ritonavir-mediated CYP3A4 inactivation is complex and involves several proposed mechanisms, including the formation of a metabolic-intermediate complex (MIC), strong ligation of unmodified ritonavir to the heme iron, heme destruction, and covalent attachment of a reactive ritonavir intermediate to the CYP3A4 apoprotein .
Biochemical Pathways
The action of Ritonavir metabolite M11 affects the CYP3A4-mediated biotransformation pathway . By inhibiting CYP3A4, it alters the metabolic pathway of drugs processed by this enzyme, potentially leading to increased drug concentrations and enhanced therapeutic effects .
Pharmacokinetics
Ritonavir metabolite M11 influences the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs metabolized by CYP3A4 . By inhibiting CYP3A4, it reduces the metabolism of these drugs, thereby increasing their bioavailability . This property is often utilized in combination therapies, where ritonavir is used as a ‘booster’ to enhance the effectiveness of other drugs .
Result of Action
The primary result of the action of Ritonavir metabolite M11 is the increased bioavailability and efficacy of drugs metabolized by CYP3A4 . This can lead to improved therapeutic outcomes in the treatment of various conditions, such as HIV and Hepatitis C .
Action Environment
The action of Ritonavir metabolite M11 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 can affect its inhibitory action . Additionally, individual variations in CYP3A4 expression and activity, which can be influenced by genetic factors, age, sex, and other environmental factors, can also impact the effectiveness of Ritonavir metabolite M11 .
Eigenschaften
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O5S/c1-20(2)27(35-29(38)31-3)28(37)33-23(14-21-10-6-4-7-11-21)16-26(36)25(15-22-12-8-5-9-13-22)34-30(39)40-18-24-17-32-19-41-24/h4-13,17,19-20,23,25-27,36H,14-16,18H2,1-3H3,(H,33,37)(H,34,39)(H2,31,35,38)/t23-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQJGJZZUNOHCX-MNUOIFNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735859 | |
| Record name | N-[(2S,4S,5S)-4-Hydroxy-1,6-diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]-N~2~-(methylcarbamoyl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176655-57-5 | |
| Record name | Thiazol-5-ylmethyl N-((1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2S)-3-methyl-2-(methylcarbamoylamino)butanoyl)amino)-5-phenyl-pentyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2S,4S,5S)-4-Hydroxy-1,6-diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]-N~2~-(methylcarbamoyl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIAZOL-5-YLMETHYL N-((1S,2S,4S)-1-BENZYL-2-HYDROXY-4-(((2S)-3-METHYL-2-(METHYLCARBAMOYLAMINO)BUTANOYL)AMINO)-5-PHENYL-PENTYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65L8ALZ6FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-, (2-endo,3-exo)- (9CI)](/img/no-structure.png)
![4-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B588865.png)
![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)
